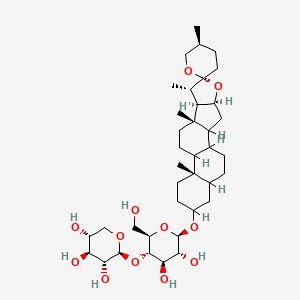

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside, also known as prosapogenin-BX , is a natural compound found in certain plant species. It belongs to the class of flavonol glycosides . Flavonoids are secondary metabolites with diverse biological activities and are commonly present in various plants.

Synthesis Analysis

The synthesis of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside involves enzymatic reactions within the plant. Specifically, it is formed by the glycosylation of sarsasapogenin (the aglycone) with xylopyranosyl and glucopyranosyl moieties. The precise biosynthetic pathway may vary depending on the plant species.

Molecular Structure Analysis

The molecular structure of sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside consists of the following components:

- Aglycone (Sarsasapogenin) : The core structure responsible for its biological activity.

- Sugar Moieties :

- Xylopyranosyl : Attached at position 3 of sarsasapogenin.

- Glucopyranosyl : Linked to xylopyranosyl at position 4.

Chemical Reactions Analysis

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside may undergo various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions can impact its stability, bioavailability, and interactions with other compounds.

Physical And Chemical Properties Analysis

- Solubility : Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside is likely water-soluble due to its glycosidic nature.

- Melting Point : The melting point varies depending on the purity and crystalline form.

- Color : Typically colorless or pale yellow.

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Analysis

- Sarsasapogenin derivatives have been isolated from various plants, including Asparagus officinalis, Asparagus filicinus, and Smilax officinalis. These studies focus on the extraction and structural determination of these compounds, utilizing techniques like NMR and mass spectrometry (Huang & Kong, 2006), (Ding & Yang, 1990), (Bernardo, Pinto, & Parente, 1996).

Pharmacokinetic Studies

- An indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) has been developed for pharmacokinetic studies of Sarsasapogenin in rats. This method demonstrates the importance of sensitive testing for the determination of sarsasapogenin concentration in biological samples (Wang, Liu, Guo, Zhang, & Yu, 2010).

Antimicrobial and Antifungal Activities

- Sarsasapogenin derivatives from Allium minutiflorum have shown significant antifungal activity, highlighting their potential role in plant-microbe interactions (Barile, Bonanomi, Antignani, Zolfaghari, Sajjadi, Scala, & Lanzotti, 2007).

Cytotoxic Activities

- Studies on compounds isolated from Codonopsis lanceolata roots indicated that sarsasapogenin derivatives have varying levels of cytotoxic activity. This research helps in understanding the potential anticancer properties of these compounds (Lee, Choi, Jung, Nam, Jung, & Park, 2002).

Apoptotic Mechanisms in Cancer Cells

- Sarsasapogenin has been observed to induce apoptosis in HepG2 cells through mitochondrial pathways, highlighting its potential as an antitumor agent. The study provides insight into the mechanisms of sarsasapogenin-induced cell death (Ni, Gong, Lu, Chen, & Wang, 2008), (Shen, Zhang, Zhang, & Gong, 2013).

Safety And Hazards

- Safety : Limited toxicity data are available. As with any natural product, caution should be exercised.

- Hazards : No specific hazards have been reported, but standard laboratory safety practices apply.

Zukünftige Richtungen

Research avenues for sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside include:

- Biological Activities : Investigate its potential pharmacological effects, such as anti-inflammatory, antiviral, or antitumor properties.

- Structure-Activity Relationship : Explore modifications to enhance its bioactivity.

- Formulation : Develop delivery systems for better bioavailability.

Eigenschaften

CAS-Nummer |

72947-73-0 |

|---|---|

Produktname |

Sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |

Molekularformel |

C38H62O12 |

Molekulargewicht |

710.9 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1 |

InChI-Schlüssel |

SQWCZHHKSPFEOI-QYWFGOHCSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

aspafilioside A sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

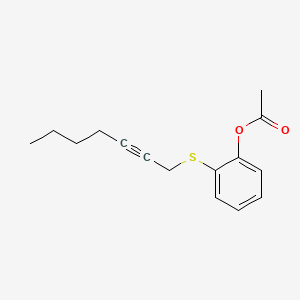

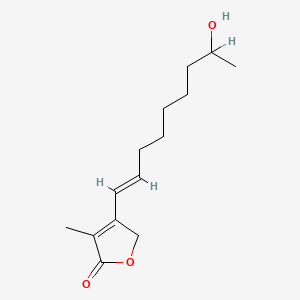

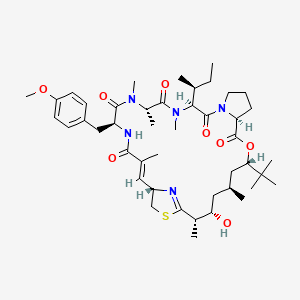

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)

![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)